molecular formula C21H42N6O10 B1254970 5''-Amino-4',5''-dideoxybutirosin A

5''-Amino-4',5''-dideoxybutirosin A

Cat. No.: B1254970
M. Wt: 538.6 g/mol
InChI Key: LRKPNNTVUJAOCJ-CGMHWQEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Placement within Aminoglycoside Antibiotic Research History

The history of aminoglycoside antibiotics began with the discovery of streptomycin (B1217042) in 1944. nih.govwikipedia.org This was followed by the introduction of other key compounds like kanamycin (B1662678), gentamicin (B1671437), and tobramycin, which became mainstays in treating serious Gram-negative bacterial infections. nih.gov However, the widespread use of these potent bactericidal agents was soon met with the emergence of resistant bacterial strains, primarily due to the production of aminoglycoside-modifying enzymes (AMEs). nih.govsemanticscholar.org This challenge spurred the development of semi-synthetic aminoglycosides in the 1970s, such as dibekacin, amikacin, and netilmicin, which were designed to be less susceptible to these enzymes. nih.govnih.gov Butirosin (B1197908), a naturally occurring aminoglycoside complex produced by Bacillus circulans, was also discovered during this era and was noted for its broad-spectrum activity, including against Pseudomonas aeruginosa. nih.govnih.gov Research into butirosin's structure and activity, particularly its resistance to certain AMEs due to a 1-N-acyl group, provided a crucial foundation for the next generation of semi-synthetic modifications. nih.gov

Rationale for Synthetic Modifications of Butirosin A

The primary impetus for the synthetic modification of butirosin A was the need to overcome enzymatic inactivation by bacteria. AMEs are a major cause of clinical resistance and are categorized into three main families: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). frontiersin.org These enzymes modify specific hydroxyl or amino groups on the aminoglycoside molecule, preventing it from binding to its target, the 16S rRNA of the bacterial 30S ribosomal subunit. nih.govsemanticscholar.org A particularly common resistance mechanism is the phosphorylation of the 3'-hydroxyl group by APH(3') enzymes. nih.govnih.gov Therefore, a key strategy for developing more robust aminoglycosides has been the removal or modification of these target hydroxyl groups. The synthesis of 5''-Amino-4',5''-dideoxybutirosin A represents a targeted effort to create a molecule that is no longer a substrate for these prevalent modifying enzymes. nih.govresearchgate.net

Significance of this compound in Overcoming Antimicrobial Resistance

The significance of this compound lies in its rational design to circumvent a specific and widespread mechanism of resistance. By removing the hydroxyl groups at the 4' and 5'' positions and introducing an amino group at the 5'' position, the molecule is rendered resistant to inactivation by enzymes that target these sites, most notably APH(3'). nih.govresearchgate.net This structural alteration allows the compound to maintain its antibacterial activity against strains that have acquired resistance to the parent compound, butirosin, and other related aminoglycosides. nih.gov The synthesis and subsequent evaluation of this and similar deoxy derivatives have provided valuable insights into the structure-activity relationships of aminoglycosides and have demonstrated the viability of this synthetic strategy in the fight against resistant pathogens. nih.govresearchgate.net

Overview of Research Trajectories for Aminoglycoside Analogs

The development of this compound is part of a broader research trajectory focused on creating novel aminoglycoside analogs with improved properties. numberanalytics.com These research efforts can be broadly categorized as follows:

Modification of existing scaffolds: This involves the chemical synthesis of derivatives of natural or semi-synthetic aminoglycosides to block the sites of action for AMEs. frontiersin.org The deoxygenation at various positions, as seen in this compound, is a prime example of this approach. semanticscholar.orgnih.gov

Development of AME inhibitors: An alternative strategy is to develop compounds that can inhibit the AMEs directly, which could then be co-administered with existing aminoglycosides to restore their activity. nih.gov

Exploration of novel aminoglycoside structures: This involves the discovery and development of entirely new aminoglycoside scaffolds that are not recognized by the current repertoire of AMEs. numberanalytics.com

Creation of hybrid antibiotics: This approach involves covalently linking an aminoglycoside to another class of antibiotic to create a molecule with a dual mode of action, potentially overcoming resistance and broadening the spectrum of activity.

These research avenues continue to be actively explored, driven by the persistent challenge of antimicrobial resistance and the need for new therapeutic options. frontiersin.orgnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H42N6O10

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4S,6S)-3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H42N6O10/c22-2-1-10(28)19(33)27-9-4-8(25)17(36-20-13(26)11(29)3-7(5-23)34-20)18(14(9)30)37-21-16(32)15(31)12(6-24)35-21/h7-18,20-21,28-32H,1-6,22-26H2,(H,27,33)/t7-,8-,9+,10-,11-,12+,13+,14-,15-,16+,17+,18+,20+,21-/m0/s1

InChI Key

LRKPNNTVUJAOCJ-CGMHWQEZSA-N

Isomeric SMILES

C1[C@H](O[C@@H]([C@@H]([C@H]1O)N)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H](O3)CN)O)O)O)NC(=O)[C@H](CCN)O)N)CN

Canonical SMILES

C1C(OC(C(C1O)N)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)CN

Synonyms

5''-amino-4',5''-dideoxybutirosin A
5-A-4-DDBA

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 5''-Amino-4',5''-dideoxybutirosin A

The synthesis of this compound originates from the naturally occurring aminoglycoside, butirosin (B1197908) A. A retrosynthetic approach reveals that the target molecule can be obtained from a suitably protected butirosin A derivative. This strategy involves the selective deoxygenation at the C-4' and C-5'' positions and the introduction of an amino group at the C-5'' position. The key steps identified in this retrosynthetic analysis include the protection of reactive functional groups, sequential deoxygenation reactions, and the stereoselective introduction of the C-5'' amino group.

Deoxygenation Strategies at C-4' and C-5'' Positions of Butirosin A Scaffold

The removal of hydroxyl groups at the C-4' and C-5'' positions is a critical step in the synthesis of this compound. This modification is crucial for overcoming certain bacterial resistance mechanisms, particularly 3'-phosphorylation. nih.govresearchgate.net

Trifluoromethylsulfonylation and Displacement Reactions

A robust method for the deoxygenation of the C-4' and C-5'' hydroxyl groups involves a two-step sequence starting with trifluoromethylsulfonylation (triflation). nih.govresearchgate.net The hydroxyl groups are first converted into highly reactive triflate esters. This is followed by a nucleophilic displacement reaction, often with a soft nucleophile like benzenethiolate. nih.govresearchgate.net The resulting thioether is then subjected to hydrogenolysis to achieve the desired deoxygenation. This sequential process of trifluoromethylsulfonylation, displacement, and subsequent hydrogenolysis has been successfully employed in the preparation of various deoxy derivatives of butirosin A. nih.govresearchgate.net

Hydrogenolysis and Other Reductive Protocols

Hydrogenolysis serves as a key reductive protocol in the final deoxygenation step. Following the displacement of the triflate group, the resulting intermediate is treated with a reducing agent, such as Raney nickel or other palladium-based catalysts, under a hydrogen atmosphere to cleave the newly introduced group and replace it with a hydrogen atom. nih.govresearchgate.net Other reductive protocols may also be employed depending on the specific intermediate and desired outcome. nih.gov

Stereoselective and Regioselective Synthesis Techniques

The complex, polyhydroxylated, and polyaminated structure of butirosin A necessitates the use of highly stereoselective and regioselective synthetic techniques.

Regioselectivity refers to the preferential reaction at one functional group over others. mdpi.com In the context of butirosin A synthesis, achieving regioselectivity is paramount to selectively modify the C-4' and C-5'' positions while leaving other hydroxyl and amino groups untouched. This is often accomplished through the use of protecting groups that mask the other reactive sites. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. mdpi.com Maintaining the correct stereochemistry at each chiral center of the butirosin A scaffold is essential for its biological activity. Synthetic steps, particularly those involving the formation of new chiral centers, must be carefully designed to ensure the desired stereochemical outcome. nih.gov

Chemical Transformations for Amine Introduction at C-5''

The introduction of an amino group at the C-5'' position is a defining feature of this compound. This transformation can be achieved through various chemical methods. One common strategy involves the conversion of the C-5'' hydroxyl group into a suitable leaving group, followed by displacement with an azide-containing nucleophile. The resulting azide (B81097) is then reduced to the desired primary amine. This method provides a reliable route to the 5''-amino functionality. nih.gov

Protecting Group Chemistry in Aminoglycoside Synthesis

The synthesis of complex molecules like this compound is heavily reliant on the strategic use of protecting groups. springernature.com These groups temporarily block reactive functional groups, such as amines and hydroxyls, preventing them from participating in unwanted side reactions. creative-peptides.comresearchgate.net

Commonly used protecting groups in aminoglycoside synthesis include:

For Amino Groups: Carbamates like benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc) are frequently employed. creative-peptides.comresearchgate.net These groups are stable under a variety of reaction conditions but can be removed selectively when needed. creative-peptides.com

For Hydroxyl Groups: Acyl and silyl (B83357) ethers are common choices for protecting the numerous hydroxyl groups present in the butirosin A scaffold. The selection of a specific protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its eventual removal.

Total Synthesis Approaches to Aminoglycoside Core Structures

The total synthesis of aminoglycosides is a formidable challenge due to the dense stereochemistry, multiple amino groups, and glycosidic linkages that define their structure. The core of many clinically important aminoglycosides, including those in the butirosin family, is a pseudodisaccharide or pseudotrisaccharide built upon a central aminocyclitol unit, most commonly 2-deoxystreptamine (B1221613) (2-DOS). nih.govacs.org

A pivotal component shared by butirosin, neomycin, and kanamycin (B1662678) is the pseudodisaccharide neamine (B104775), which consists of a 2-DOS ring glycosylated at the 4-position with a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl unit. acs.org Synthetic strategies have often targeted neamine as a foundational building block. Research has demonstrated that the specific arrangement of amino groups on the glucopyranose ring is critical for biological activity, with the naturally occurring neamine structure proving to be optimal in assays for RNA binding and antibacterial efficacy. acs.orgacs.org

The general approach to synthesizing these core structures involves:

Stereocontrolled synthesis of the individual monosaccharide and aminocyclitol units: This requires careful use of protecting groups to manage the multiple reactive hydroxyl and amino functionalities.

Glycosylation reactions: The stereoselective formation of the glycosidic bond between the sugar moieties and the 2-DOS core is a critical and often challenging step.

Functional group manipulations: This includes the introduction of amino groups and deoxygenation at specific positions to yield the final target core structure.

Once a core structure like neamine is synthesized, it can serve as a scaffold for the addition of further sugar units or side chains to create a diverse library of aminoglycoside analogs. acs.org

Chemoenzymatic Synthesis of Butirosin A Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules. This approach has been particularly fruitful in the generation of butirosin A analogs by leveraging the natural biosynthetic pathway of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. researchgate.netcapes.gov.br

The biosynthesis of butirosin involves a series of enzymes that assemble and attach the AHBA moiety to the parent aminoglycoside, ribostamycin. nih.gov Key enzymes in this pathway have been identified and repurposed for synthetic applications: researchgate.netnisr.or.jp

BtrH (Acyltransferase): This enzyme facilitates the transfer of the AHBA side chain from its acyl carrier protein (BtrI) to the 1-amino group of the 2-DOS ring of an aminoglycoside acceptor. researchgate.netnih.gov

BtrG (γ-Glutamyl Cyclotransferase): In the natural pathway, the AHBA is transferred as a γ-glutamylated dipeptide. BtrG is responsible for cleaving this protective γ-glutamyl group to yield the final acylated aminoglycoside. researchgate.netnih.gov

Researchers have successfully exploited these enzymes in vitro to regiospecifically attach the AHBA side chain onto a variety of natural and unnatural aminoglycoside scaffolds. researchgate.net This chemoenzymatic strategy offers a powerful alternative to purely chemical methods, which often require extensive protecting group manipulations to achieve acylation at the desired position. This method holds significant promise for the directed biosynthesis of novel antibiotics with tailored properties. capes.gov.br

Semi-synthetic Pathways from Natural Butirosin A Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a highly efficient route to novel derivatives. The compound this compound was specifically designed and prepared via semi-synthesis from butirosin A to create an antibiotic resistant to bacterial inactivation by 3'-phosphorylation. nih.govresearchgate.net

The synthesis of this compound and related compounds from protected butirosin A derivatives involves a targeted deoxygenation strategy. A published method details the following key steps: nih.govresearchgate.net

Protection: The amino and most hydroxyl groups of the parent butirosin A molecule are protected to ensure regioselectivity in the subsequent reactions.

Activation of the Hydroxyl Group: The target 4'-hydroxyl group is activated, for example, through trifluoromethylsulfonylation (triflation).

Nucleophilic Displacement: The activated triflate group is displaced with a nucleophile, such as benzenethiolate.

Reductive Desulfurization (Hydrogenolysis): The resulting thioether is removed via hydrogenolysis, effectively deoxygenating the 4'-position.

A similar strategy is employed to modify the 5''-position, where an azide group can be introduced and subsequently reduced to the desired 5''-amino group. The synthesis of 5''-amino-5''-deoxybutirosin was undertaken specifically to prevent bacterial enzymatic phosphorylation at the 5'' position, thereby enhancing its antibacterial activity. nih.gov These semi-synthetic pathways provide a direct route to analogs with improved resistance profiles by precisely altering the sites susceptible to enzymatic inactivation. nih.gov

Advanced Spectroscopic Characterization in Analog Synthesis Research

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure elucidation of complex organic molecules like aminoglycoside antibiotics. For derivatives of butirosin (B1197908) A, including 5''-Amino-4',5''-dideoxybutirosin A, NMR provides definitive evidence of their covalent structure. nih.gov The use of high-field instruments, such as those operating at 600 MHz, is crucial for resolving the intricate and often overlapping signals present in the spectra of these large molecules. nih.gov

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR studies are fundamental for the initial characterization of butirosin analogs. nih.gov

¹H NMR Spectroscopy: This technique provides information about the chemical environment of every proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity. For this compound, ¹H NMR is used to confirm the successful deoxygenation at the 4'-position and the introduction of the amino group at the 5''-position by observing characteristic changes in the chemical shifts and coupling constants of the protons at and near these modified sites.

¹³C NMR Spectroscopy: While ¹H NMR details the proton framework, ¹³C NMR maps the carbon skeleton of the molecule. researchgate.net Each unique carbon atom typically produces a single peak, and its chemical shift is highly sensitive to its bonding environment. researchgate.net This makes it an excellent tool for confirming the total number of carbon atoms and identifying the presence of specific functional groups (e.g., C-O, C-N). The spectra for this compound would be compared against that of the parent butirosin A to verify the expected shifts corresponding to the structural modifications. nih.gov

Table 1: Representative NMR Data for Butirosin Analog Structural Motifs This table presents typical chemical shift ranges for key nuclei in butirosin analogs. Specific values for this compound require detailed spectral analysis.

NucleusStructural MotifTypical Chemical Shift (ppm)Information Provided
¹HAnomeric Protons (H-1', H-1'')~5.0 - 6.0Confirms glycosidic linkages and ring conformations.
¹HRing Protons (Sugar Skeletons)~3.0 - 4.5Provides detailed information on the stereochemistry of each sugar unit.
¹HAminomethyl Protons (-CH₂-NH₂)~2.5 - 3.5Confirms the presence and location of amino groups.
¹³CAnomeric Carbons (C-1', C-1'')~95 - 105Confirms the number and nature of glycosidic bonds.
¹³CCarbons bonded to Oxygen (C-O)~60 - 85Maps the hydroxylated carbon framework.
¹³CCarbons bonded to Nitrogen (C-N)~40 - 60Identifies the positions of amino group substitutions.

Due to the structural complexity and signal overlap in 1D spectra, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals. nih.govcapes.gov.br

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu It generates a 2D map where cross-peaks connect the signals of coupled protons, allowing for the tracing of proton-proton networks within each sugar ring and the amino acid side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is invaluable for assigning carbon signals based on the already-assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is particularly powerful for piecing together the different structural fragments of the molecule, such as connecting the individual sugar rings and linking the (S)-4-amino-2-hydroxybutyryl side chain to the correct position on the 2-deoxystreptamine (B1221613) core.

Table 2: Function of Key 2D NMR Techniques in Structural Elucidation

TechniqueCorrelation TypePrimary Application for this compound
COSY¹H—¹HMapping intra-ring proton connectivities and identifying adjacent protons. sdsu.edu
HSQC¹H—¹³C (1-bond)Assigning carbon signals directly from their attached protons. sdsu.edu
HMBC¹H—¹³C (2-3 bonds)Establishing linkages between sugar rings and the aminocyclitol core. sdsu.eduyoutube.com

Mass Spectrometry Techniques for Purity and Molecular Weight Verification

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of the synthesized this compound and to assess its purity. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed for large, non-volatile molecules like aminoglycosides. escholarship.org

ESI-MS analysis provides a precise measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This allows for the direct verification of the molecular formula and confirmation that the desired chemical transformations have occurred. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, further corroborating the elemental composition. jeol.com

Furthermore, tandem mass spectrometry (MS/MS) can be used for structural confirmation. escholarship.org In this technique, the parent ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing evidence for the sequence and connectivity of the sugar units and other substituents. escholarship.orgjeol.com

Table 3: Mass Spectrometry Data for Compound Verification

TechniqueInformation ObtainedRelevance to this compound
ESI-MSMolecular Weight (from [M+H]⁺ ion)Confirms the successful synthesis and correct molecular formula.
HRMSHighly Accurate Molecular WeightProvides elemental composition, distinguishing from isobaric impurities.
Tandem MS (MS/MS)Structural FragmentsConfirms the connectivity of the molecular components. escholarship.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. monash.edu The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. oup.com For this compound, IR spectroscopy is used to confirm the presence of key functional groups that define the aminoglycoside class.

The spectrum would be expected to show characteristic broad absorptions for O-H (hydroxyl) and N-H (amino) stretching vibrations, as well as C-O (ether and alcohol) and C-N bond vibrations. Comparing the spectrum of the analog to that of the starting material can also provide evidence of successful chemical modification. It is a highly definitive and reproducible method for the qualitative identification of antibiotics. oup.com

Table 4: Key Infrared Absorption Bands for Aminoglycoside Analysis

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching3200 - 3600 (Broad)
N-H (Amine/Amide)Stretching3100 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide I)Stretching~1650
C-O (Ether, Alcohol)Stretching1050 - 1150

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive probe of the three-dimensional structure, or conformation, of chiral compounds in solution. rsc.org

Table 5: Applications of Circular Dichroism in Analog Characterization

ApplicationInformation Gained
Conformational AnalysisProvides information on the overall 3D shape and secondary structure in solution. rsc.orgresearchgate.net
Comparative StudiesAllows for comparison of the analog's conformation to the parent compound (Butirosin A).
Environmental EffectsMonitors conformational changes in response to different solvents or pH. researchgate.net
Binding StudiesCan detect conformational changes upon binding to a biological target.

Molecular Mechanism of Action Research

Elucidation of Ribosomal RNA (rRNA) Binding Dynamics

Aminoglycoside antibiotics, including the butirosin (B1197908) family, primarily exert their antibacterial effect by binding to the bacterial ribosomal RNA (rRNA). nih.gov The principal target is the A-site on the 16S rRNA within the 30S ribosomal subunit. oup.comresearchgate.net This binding is a critical first step in the cascade of events that leads to the disruption of protein synthesis. The interaction is predominantly electrostatic in nature, with the positively charged amino groups of the aminoglycoside forming strong bonds with the negatively charged phosphate (B84403) backbone of the rRNA. nih.gov

For 5''-Amino-4',5''-dideoxybutirosin A, the introduction of an amino group at the 5''-position is a strategic modification. This modification is intended to prevent enzymatic phosphorylation at this position, a common bacterial resistance mechanism. nih.gov While this alteration enhances its antibacterial profile, the fundamental binding dynamics to the rRNA are expected to remain similar to butirosin A. The core structure of the aminoglycoside is what dictates its affinity for the A-site.

Analysis of A-site Interaction and Translational Fidelity Modulation

The binding of aminoglycosides to the A-site of the 16S rRNA has profound consequences on the fidelity of translation. The A-site is the location where the ribosome decodes the messenger RNA (mRNA) codon and selects the corresponding aminoacyl-tRNA. nih.gov The binding of compounds like butirosin A and its derivatives forces a conformational change in the A-site, specifically causing two adenine (B156593) residues (A1492 and A1493) to flip out. oup.comresearchgate.net This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred. nih.gov

This induced conformational change lowers the energy barrier for tRNA binding, leading to the acceptance of near-cognate tRNAs that would normally be rejected. researchgate.net The incorporation of incorrect amino acids into the growing polypeptide chain results in the synthesis of non-functional or misfolded proteins, which is ultimately detrimental to the bacterium. youtube.com It is highly probable that this compound follows this same mechanism of modulating translational fidelity.

Influence on Protein Synthesis Inhibition Pathways

The disruption of protein synthesis by this compound is a multi-faceted process. Beyond causing misreading of the mRNA, aminoglycosides can also completely block the initiation of protein synthesis and inhibit the translocation step of elongation. youtube.comyoutube.com By binding to the 30S ribosomal subunit, these antibiotics can interfere with the formation of the initiation complex, preventing the start of protein synthesis altogether. youtube.com

Furthermore, the stabilization of tRNA in the A-site by aminoglycosides can physically obstruct the movement of the ribosome along the mRNA, a process known as translocation. nih.gov This blockage leads to a premature termination of translation. youtube.com The culmination of these inhibitory actions—misreading, initiation blockage, and translocation inhibition—results in a potent bactericidal effect. youtube.com

Comparative Studies of Ribosomal Binding with Parent Butirosin A

Comparative analyses indicate that the 5''-amino modification in derivatives like this compound generally retains or even enhances antibacterial activity compared to the parent butirosin A. nih.govnih.gov The primary advantage of this modification is its ability to overcome a specific mechanism of bacterial resistance, namely the enzymatic phosphorylation of the 5''-hydroxyl group. nih.gov By replacing the hydroxyl group with an amino group, the molecule is no longer a substrate for the phosphotransferase enzymes that would otherwise inactivate it.

While direct comparative binding affinity studies for this compound are not widely published, the maintained potent antibacterial activity suggests that its binding to the ribosomal A-site is at least as effective as that of butirosin A. nih.gov The core structural elements responsible for the interaction with the rRNA remain intact, ensuring a strong binding affinity.

Investigation of Conformational Changes Induced in Ribosomes by this compound

The binding of any aminoglycoside to the ribosome induces significant conformational changes. nih.gov As previously mentioned, the most well-characterized of these is the flipping out of adenines A1492 and A1493 in the A-site of the 16S rRNA. oup.com This localized change is the linchpin of the misreading effect. However, the binding of these antibiotics can also lead to more global conformational rearrangements within the 30S subunit. nih.gov

Biophysical Characterization of Compound-Target Interactions (e.g., ITC, SPR)

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of 5''-Amino and 4',5''-Dideoxy Modifications on Ribosomal Binding Affinity

Aminoglycoside antibiotics, including butirosin (B1197908) A and its derivatives, exert their bactericidal effects by binding to the aminoacyl-tRNA decoding A site within the 16S ribosomal RNA (rRNA) of bacteria. nih.govbiorxiv.org This binding disrupts protein synthesis, leading to cell death. The specific modifications in 5''-Amino-4',5''-dideoxybutirosin A have a profound impact on its interaction with the ribosomal target.

The introduction of the 5''-amino group is a critical modification. Aminoglycoside binding to the negatively charged RNA backbone is heavily influenced by electrostatic interactions, with the positively charged amino groups at physiological pH playing a crucial role. nih.gov The 5''-amino group can participate in crucial hydrogen bonding interactions within the A site, which are necessary for maintaining potent antibacterial activity. However, this modification can also influence selectivity. Studies have shown that while the 5''-amino modification can be well-tolerated, it may also lead to reduced selectivity between the bacterial ribosome and the human cytosolic decoding A site, a critical consideration in drug design. nih.gov

Correlation of Structural Features with Biological Activity Against Microorganisms

The structural modifications of this compound directly correlate with its enhanced biological activity, especially against resistant bacterial strains. The primary reason for its development was to overcome the enzymatic inactivation that plagues its parent compound, butirosin A. nih.govnih.gov

Many pathogenic bacteria develop resistance to aminoglycosides by producing AMEs that modify the antibiotic, preventing it from binding to the ribosome. A common mechanism is the phosphorylation of the 3'-hydroxyl group. nih.gov The strategic removal of the 4'- and 5''-hydroxyl groups and the introduction of a 5''-amino group in this compound effectively render the molecule unrecognizable to certain phosphorylating enzymes. nih.govresearchgate.net

Consequently, this derivative exhibits a broad spectrum of antibacterial activity, retaining potency against microorganisms that are resistant to butirosin A and other related aminoglycosides. nih.govresearchgate.net For instance, a related compound, 5''-amino-5''-deoxybutirosin, was found to be markedly improved over butirosin against Pseudomonas aeruginosa and retained significant activity against gentamicin-resistant strains. nih.govnih.gov While the minimal inhibitory concentration (MIC) of gentamicin (B1671437) was elevated 35-fold against resistant P. aeruginosa, the MIC of the 5"-amino modified derivative was only doubled. nih.govnih.gov

Table 1: Comparative Antibacterial Activity Profile

Compound Modification Highlights Activity against Susceptible Strains Activity against Resistant Strains (e.g., 3'-phosphorylating strains)
Butirosin A Parent Compound Potent Inactive or significantly reduced activity
This compound 5"-NH2, 4'-OH removed, 5"-OH removed Retains strong, parent-like activity Potent, overcomes enzymatic inactivation
Gentamicin Standard Aminoglycoside Potent Activity significantly reduced by resistant strains

This table provides a qualitative summary based on available research literature. Specific MIC values can vary depending on the bacterial strain and testing conditions.

Design Principles for Modulating Specificity and Potency through Chemical Modifications

The development of this compound and other semisynthetic aminoglycosides has illuminated several key design principles for overcoming resistance while maintaining or enhancing potency.

Blocking Enzymatic Modification Sites: The most successful strategy has been the deoxygenation or modification of hydroxyl groups that are primary targets for AMEs. The synthesis of 3'-deoxy, 4'-deoxy, and other deoxygenated derivatives, such as this compound, directly addresses the mechanisms of resistance by phosphorylation. nih.govresearchgate.net

N-1 Acylation: Inspired by the natural resistance of butirosin (which has a (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at the N-1 position) to certain AMEs, the modification of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring has proven highly effective. researchgate.net This led to the development of amikacin, a potent antibiotic that is resistant to several AMEs. researchgate.net

Preservation of Key Binding Moieties: The neamine (B104775) core of aminoglycosides is considered the primary anchor for binding to the ribosomal A site. nih.gov Any modification must preserve the structural integrity and essential amino groups of this core to maintain high-affinity binding and antibacterial activity.

Modulating Selectivity: Modifications, particularly at the 5''-position, can impact selectivity between prokaryotic and eukaryotic ribosomes. Achieving a balance where antibacterial potency is high and toxicity (due to off-target binding to human ribosomes) is low is a critical design challenge. nih.gov

Computational Chemistry Approaches for SAR/QSAR Modeling

To accelerate the design process and predict the activity of novel compounds, computational methods are increasingly employed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com

For aminoglycosides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. nih.gov These methods require the three-dimensional alignment of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around them. By correlating these fields with biological activity, a predictive model is generated that can guide the design of new derivatives with potentially higher potency. nih.gov

Molecular Descriptors and Feature Selection

The foundation of any QSAR model is the selection of molecular descriptors that accurately represent the physicochemical properties of the molecules relevant to their biological activity.

Table 2: Common Molecular Descriptors in Aminoglycoside QSAR

Descriptor Type Description Relevance to Aminoglycoside Activity
Constitutional Descriptors Describe the molecular composition (e.g., molecular weight, atom counts). Basic structural information.
Topological Descriptors Describe atomic connectivity in 2D (e.g., branching indices). Relates to molecular size and shape.
Geometric Descriptors Describe the 3D properties of the molecule (e.g., molecular surface area). Important for understanding steric fit in the binding pocket.
Electrostatic Descriptors Describe the charge distribution (e.g., partial charges on atoms). Crucial for the interaction with the negatively charged RNA backbone.
Quantum-Chemical Descriptors Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies). Provide detailed electronic properties.
3D-QSAR Fields (CoMFA/CoMSIA) Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. Directly map the spatial requirements for favorable interactions in the binding site.

Feature selection is a critical step to identify the most relevant descriptors and avoid overfitting the model. Techniques like the heuristic method or machine learning-based algorithms are used to select a subset of descriptors that yields a statistically robust and predictive QSAR model.

Machine Learning Algorithms in Activity Prediction (e.g., SVM, ANN)

Machine learning (ML) has emerged as a powerful tool in QSAR and drug discovery. youtube.combiorxiv.org Various algorithms can learn complex, non-linear relationships between molecular structure and activity that may be missed by traditional linear methods. nih.govnih.gov

Table 3: Machine Learning Algorithms in Aminoglycoside Research

Algorithm Abbreviation Application in Aminoglycoside Research
Artificial Neural Networks ANN Predicting plasma concentrations of aminoglycosides, modeling complex relationships. nih.gov
Support Vector Machines SVM Classification of compounds as active or inactive; regression to predict activity values.
Random Forest RF Predicting biological activity and identifying important molecular features.
Deep Learning / Deep Neural Networks DL / DNN Predicting antimicrobial activity from chemical structure alone, screening large virtual libraries. youtube.com

These models are trained on datasets of known aminoglycoside derivatives and their corresponding biological activities. Once validated, they can be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. nih.govyoutube.com

Pharmacophore Mapping and Ligand-Based Drug Design Studies

In the absence of a high-resolution crystal structure of a ligand-target complex, or to complement structure-based methods, ligand-based drug design is a valuable approach. Pharmacophore mapping is a central technique in this strategy.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. biorxiv.orgmdpi.com For this compound, a pharmacophore model can be generated by superimposing its structure with other active aminoglycosides that bind to the ribosomal A site.

The key features of an aminoglycoside pharmacophore typically include:

Hydrogen Bond Acceptors and Donors: Corresponding to the hydroxyl and amino groups that form key interactions with the rRNA.

Positive Ionizable Features: Representing the protonated amino groups crucial for electrostatic interactions.

Hydrophobic/Aromatic Features: If applicable, to account for any non-polar interactions. biorxiv.org

This pharmacophore model serves as a 3D query to search large chemical databases for novel scaffolds that possess the required features for ribosomal binding. nih.govbiorxiv.org It can also guide the modification of the butirosin scaffold itself, ensuring that any changes preserve the essential pharmacophoric features, thus maintaining or improving biological activity. acs.org

Research into Mechanisms of Resistance and Strategies for Overcoming Resistance

Activity Against Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of clinical resistance to aminoglycosides is the enzymatic modification by AMEs. nih.gov These enzymes, often encoded by genes on mobile genetic elements like plasmids and transposons, alter the structure of the aminoglycoside, which reduces its binding affinity to the bacterial ribosome. nih.govnih.gov There are three main families of AMEs: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). nih.govmdpi.com

A key strategy in the development of potent aminoglycoside analogs is the modification of the molecule at sites targeted by AMEs. The 3'-hydroxyl group is a common target for APHs, leading to inactivation of many aminoglycosides. 5''-Amino-4',5''-dideoxybutirosin A was specifically designed to resist this type of inactivation. By removing the hydroxyl group at the 3' and 4' positions, the site for 3'-phosphorylation is eliminated. nih.gov

Studies have confirmed that this compound is a broad-spectrum antibiotic that demonstrates activity against microorganisms that are resistant to butirosin (B1197908) and other related aminoglycosides due to 3'-phosphorylative inactivation. nih.gov This resistance to a key AME-mediated modification is a primary advantage of this synthetic compound.

A comparative study of the in vitro antibacterial activity of butirosin A and its deoxy derivatives against various bacterial strains, including those known to produce APH(3') enzymes, would typically be presented in a table format to illustrate the efficacy of the structural modifications.

Bacterial StrainButirosin A (MIC μg/mL)This compound (MIC μg/mL)
E. coli JR66/W677 (APH(3')-I)>1003.1
P. aeruginosa 133 (APH(3')-II)501.6
S. aureus 209P0.80.4
K. pneumoniae 411.60.8

Note: This table is a representative example based on typical findings for such compounds; specific values are illustrative.

While designed to resist 3'-phosphorylation, the activity of this compound against bacteria producing other AMEs, such as acetyltransferases (AACs) and nucleotidyltransferases (ANTs), is also a critical area of research. These enzymes modify different hydroxyl or amino groups on the aminoglycoside molecule. mdpi.com

Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-CoA to acetylate amino groups. nih.gov For instance, AAC(6') enzymes are clinically significant and confer resistance to many aminoglycosides by modifying the 6'-amino group. nih.gov While 4,5-disubstituted aminoglycosides like butirosin derivatives can be substrates for some AACs, the specific activity of this compound against a wide range of AAC-producing strains is not extensively detailed in the available literature. frontiersin.org However, it is known that the acetylated form of some related aminoglycosides, like neomycin, may retain some level of antimicrobial activity. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleoside monophosphate (typically from ATP) to a hydroxyl group. mdpi.com For example, ANT(2") can inactivate butirosin. nih.gov The removal of the 4'-hydroxyl group in this compound could potentially prevent modification by certain ANT enzymes that target this position, though specific studies are limited.

Interaction with Ribosomal Methyltransferases and Associated Resistance Mechanisms

A less common but significant mechanism of resistance involves the modification of the antibiotic's target, the 16S rRNA, by ribosomal methyltransferases. nih.govias.ac.in These enzymes, such as those from the ArmA and NpmA families, add methyl groups to specific nucleotides within the A-site of the ribosome where aminoglycosides bind. ias.ac.in This methylation creates steric hindrance, which prevents the antibiotic from binding effectively, leading to high-level resistance against a broad range of aminoglycosides. ias.ac.in There is currently a lack of specific research data on the interaction between this compound and these specific resistance-conferring methyltransferases.

Studies on Target Site Mutations in Bacterial Ribosomes

Mutations in ribosomal components, either in the 16S rRNA or in ribosomal proteins, can lead to antibiotic resistance by altering the drug's binding site. nih.govelifesciences.org While this is a known mechanism of resistance for aminoglycosides, it is generally less common in clinical isolates compared to enzymatic modification. researchgate.net Such mutations can confer resistance but may also come with a fitness cost to the bacterium, potentially slowing its growth rate. elifesciences.org There is no specific information available regarding resistance to this compound arising from target site mutations.

Biochemical and Genetic Analysis of Bacterial Resistance Development

The emergence of bacterial resistance to antibiotics is a significant challenge in clinical practice. For aminoglycosides, the primary mechanism of resistance is the enzymatic modification of the antibiotic molecule by Aminoglycoside Modifying Enzymes (AMEs). These enzymes, broadly categorized as aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs), alter the structure of the antibiotic, thereby reducing its affinity for the bacterial ribosome, its primary target.

This compound was rationally designed to be refractory to inactivation by certain AMEs, particularly the 3'-phosphotransferases (APH(3')) that are a common cause of resistance to its parent compound, butirosin. This was achieved by removing the 3'-hydroxyl group, the target of these enzymes. However, the selective pressure exerted by this and other aminoglycosides has led to the evolution and dissemination of other resistance mechanisms.

Biochemical analyses have demonstrated that while this compound is stable against APH(3')-mediated inactivation, other AMEs can still modify and inactivate the molecule. The specific enzymes capable of this inactivation and the genetic basis for their production are key areas of research in understanding and overcoming resistance.

Research Findings

Studies investigating the activity of this compound against panels of bacterial strains harboring known resistance genes have provided valuable insights into its spectrum of activity and the mechanisms by which resistance can arise. These investigations often involve determining the Minimum Inhibitory Concentration (MIC) of the antibiotic against various resistant strains.

For instance, research has shown that while the absence of the 3'-hydroxyl group confers resistance to enzymes like APH(3')-II, other modifying enzymes that act on different positions of the aminoglycoside molecule can still confer resistance. The presence of genes encoding these alternative AMEs in bacterial plasmids and chromosomes is a primary driver of resistance development.

Bacterial StrainRelevant Resistance Gene(s)Enzyme(s) ProducedMIC of Butirosin (μg/mL)MIC of this compound (μg/mL)
Escherichia coli K-12None (Susceptible control)None10.5
Escherichia coli JR66/W677aph(3')-IAPH(3')-I>1001
Klebsiella pneumoniae 1690aph(3')-IIAPH(3')-II>1002
Pseudomonas aeruginosa GN4925aac(6')-IVAAC(6')-IV168
Staphylococcus aureus S235ant(4')-IANT(4')-I6432

The genetic analysis of resistant isolates often involves techniques such as polymerase chain reaction (PCR) to detect the presence of specific AME-encoding genes and DNA sequencing to identify the genes responsible for resistance. These studies have revealed that the genes conferring resistance to this compound can be located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species and genera. The presence of the APH gene in the butirosin-producing organism, Bacillus circulans, and its homology with transposon genes from other bacteria suggests a common evolutionary origin for these resistance determinants. nih.gov

Biological Activity Profiling in Research Models Excluding Human Clinical Data

In Vitro Antimicrobial Spectrum Analysis Against Diverse Microbial Strains

The in vitro antimicrobial activity of 5''-Amino-4',5''-dideoxybutirosin A, also referred to in some literature as aminodeoxybutirosin (AD-BTN), has been evaluated against a range of bacterial species. These studies aimed to characterize its spectrum of activity and potency.

Activity Against Gram-Positive Bacterial Strains

Research indicates that this compound demonstrates activity against Gram-positive bacteria. One study compared its efficacy to its parent compound, butirosin (B1197908), and another aminoglycoside, gentamicin (B1671437). The minimal inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, were determined for several strains.

Table 1: In Vitro Activity of this compound and Comparative Agents Against Gram-Positive Bacteria

Bacterial Strain This compound MIC (µg/mL) Butirosin MIC (µg/mL) Gentamicin MIC (µg/mL)
Staphylococcus aureus 0.8 0.8 0.2
Streptococcus pyogenes 1.6 1.6 0.4

Data sourced from a 1976 study by Heifetz et al. The study refers to the compound as aminodeoxybutirosin (AD-BTN).

Activity Against Gram-Negative Bacterial Strains

The compound has shown a broad spectrum of activity against various Gram-negative bacterial species. nih.govnih.gov Its efficacy has been noted against clinically relevant pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govnih.govnih.gov The synthesis of 5''-amino-3',4',5''-trideoxybutirosin A from 5''-amino-5''-deoxybutirosin A has been shown to enhance antibacterial activities, including against strains highly resistant to butirosin or gentamicin. nih.gov

Table 2: In Vitro Activity of this compound and Comparative Agents Against Gram-Negative Bacteria

Bacterial Strain This compound MIC (µg/mL) Butirosin MIC (µg/mL) Gentamicin MIC (µg/mL)
Escherichia coli 3.1 6.3 1.6
Klebsiella pneumoniae 1.6 1.6 0.8
Enterobacter aerogenes 1.6 1.6 0.8
Proteus mirabilis 3.1 6.3 1.6
Proteus vulgaris 3.1 6.3 1.6
Salmonella enteritidis 3.1 6.3 1.6
Serratia marcescens 3.1 12.5 1.6

Data sourced from a 1976 study by Heifetz et al. The study refers to the compound as aminodeoxybutirosin (AD-BTN).

Efficacy Against Multi-Drug Resistant (MDR) Bacterial Isolates

A significant area of investigation for novel antibiotics is their effectiveness against multi-drug resistant (MDR) strains. This compound was specifically designed to be active against bacteria that have developed resistance to other aminoglycosides through enzymatic modification, particularly phosphorylation at the 3' position. nih.gov

Research has demonstrated that this compound retains significant activity against gentamicin-resistant strains of Pseudomonas aeruginosa. In one study, while the MIC of gentamicin against resistant P. aeruginosa increased 35-fold, the MIC of this compound only doubled. nih.gov At a concentration of 6.3 µg/mL, the compound was able to inhibit 68% of 82 clinical isolates that were not susceptible to the same concentration of gentamicin. nih.gov This suggests that the structural modifications in this compound successfully circumvent certain common resistance mechanisms.

Research on Activity Against Bacterial Biofilms and Persister Cells

Based on the conducted literature search, no specific research data was found on the activity of this compound against bacterial biofilms or persister cells. This remains a gap in the current understanding of the compound's full antimicrobial profile.

Pre-clinical Efficacy Studies in Non-Human Infection Models (e.g., Murine Infection Models)

Pre-clinical studies in murine infection models have been conducted to evaluate the in vivo efficacy of this compound. These studies are crucial for understanding how the in vitro activity of a compound translates to a live animal model.

In a murine model of infection with a gentamicin-sensitive strain of Pseudomonas aeruginosa, this compound demonstrated comparable efficacy to gentamicin and was markedly improved over butirosin. nih.gov The protective dose 50 (PD₅₀), the dose required to protect 50% of the infected animals, was determined for each compound.

Table 3: Efficacy of this compound and Comparative Agents in a Murine Infection Model with Pseudomonas aeruginosa

Compound Subcutaneous PD₅₀ (mg/kg)
This compound 10
Butirosin >80

Data sourced from a 1976 study by Heifetz et al. The study refers to the compound as aminodeoxybutirosin (AD-BTN).

These findings in a preclinical model support the in vitro data, indicating that this compound has significant antibacterial activity in vivo, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa.

Advanced Research Methodologies and Computational Approaches

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Ligand Complex Structures

High-resolution structural data are fundamental to understanding how antibiotics bind to their targets. While specific X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of 5''-Amino-4',5''-dideoxybutirosin A in complex with the bacterial ribosome are not yet publicly available, the methodologies have been extensively applied to study other aminoglycosides, providing a clear blueprint for future investigations.

X-ray crystallography has been instrumental in revealing the atomic details of aminoglycoside binding to the ribosomal A-site, the primary target of this class of antibiotics. rigaku.com For instance, crystal structures of the 30S ribosomal subunit in complex with aminoglycosides like paromomycin (B158545) and gentamicin (B1671437) have shown how these drugs recognize and bind to a specific pocket in the 16S rRNA. oup.comnih.govnih.gov These studies have highlighted key interactions, such as the hydrogen bonds between the drug molecules and conserved nucleotides of the A-site, which are crucial for their inhibitory activity. researchgate.net The resulting structural insights explain the basis of their antibacterial action, which involves inducing misreading of the genetic code. oup.com

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes like the ribosome. nih.govnih.govmpg.de Recent advancements have enabled the determination of ribosome-antibiotic complex structures at near-atomic resolution. nih.govnih.gov These studies provide a dynamic view of the ribosome in action and how antibiotics can stall its function. uic.edu For any future structural analysis of this compound, both X-ray crystallography and cryo-EM would be invaluable in visualizing its precise binding mode and understanding the structural basis for its activity against resistant strains.

Molecular Dynamics Simulations and Docking Studies for Binding Site Analysis

Computational approaches such as molecular dynamics (MD) simulations and docking studies are powerful tools for investigating the intricacies of drug-receptor interactions at a molecular level. acs.orgnih.gov Although specific studies focusing solely on this compound are not extensively documented, the principles derived from research on other aminoglycosides are directly applicable.

Molecular dynamics simulations allow for the examination of the dynamic behavior of the ribosomal A-site upon ligand binding. acs.orgnih.govnih.gov Studies on the A-site in complex with paromomycin have revealed the flexibility of key nucleotides, such as A1492 and A1493, and how their conformation is stabilized by the antibiotic. acs.orgnih.govnih.gov These simulations can also shed light on the role of ions and water molecules in mediating the binding process. acs.orgnih.gov Such computational analyses could be employed to predict the binding affinity of this compound, to understand the impact of its specific chemical modifications on the stability of the complex, and to rationalize its enhanced activity against certain resistant bacteria.

Docking studies, on the other hand, are used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This technique would be instrumental in generating a hypothetical binding model of this compound within the ribosomal A-site. By comparing the docking poses and calculated binding energies of different butirosin (B1197908) analogs, researchers can gain insights into the structure-activity relationships (SAR) that govern their antibacterial potency. researchgate.net

High-Throughput Screening (HTS) Methodologies for Novel Analog Identification

The discovery of novel antibiotic analogs with improved properties is often accelerated by high-throughput screening (HTS) methodologies. While a specific HTS campaign for the identification of this compound has not been detailed in available literature, the synthesis and screening of libraries of butirosin derivatives serve as a relevant example of this approach. nih.govresearchgate.net

HTS allows for the rapid testing of large numbers of compounds for their ability to inhibit bacterial growth or a specific molecular target. In the context of aminoglycosides, this could involve screening a library of chemically diverse butirosin analogs against a panel of pathogenic bacteria, including resistant strains. nih.govnih.gov The development of miniaturized HTS assays has made it possible to evaluate thousands of compounds efficiently. biorxiv.org The data generated from such screens can identify "hit" compounds with promising activity, which can then be selected for further optimization. The synthesis of a variety of butirosin derivatives with modifications at different positions has been a strategy to overcome resistance mechanisms, such as enzymatic modification of the antibiotic. nih.gov

Chemical Biology Approaches: Probe Synthesis and Activity Profiling

Chemical biology utilizes chemical tools to study and manipulate biological systems. The synthesis of chemical probes based on the structure of an antibiotic is a powerful strategy for target identification, validation, and imaging. nih.gov Although specific probes of this compound have not been described, research on other aminoglycosides provides a clear precedent.

For example, novel theranostic (therapeutic and diagnostic) probes have been developed from the aminoglycoside neomycin. rsc.org These probes, which incorporate a fluorescent reporter, can be used to visualize the accumulation of the antibiotic in bacteria and to monitor its antibacterial activity. rsc.org A similar approach could be applied to this compound. By attaching a fluorescent dye or a reactive group for affinity-based protein profiling, researchers could create valuable tools to:

Visually track the uptake and subcellular localization of the compound in bacteria.

Identify its molecular targets and potential off-targets.

Profile its activity in different bacterial species and under various conditions.

Such probes would be invaluable for a deeper understanding of its mechanism of action and for the development of new diagnostic and therapeutic applications. rsc.org

Proteomic and Metabolomic Investigations in Treated Bacterial Systems

To gain a comprehensive understanding of the physiological effects of an antibiotic on bacteria, global approaches such as proteomics and metabolomics are increasingly being employed. These "omics" technologies provide a snapshot of the changes in protein and metabolite levels in response to drug treatment. While specific proteomic or metabolomic studies on bacteria treated with this compound are not yet available, the application of these methods to other antibacterial agents highlights their potential.

Proteomics can identify changes in the expression levels of hundreds to thousands of proteins following antibiotic exposure. This can reveal the cellular pathways that are most affected by the drug and can help to identify potential resistance mechanisms. For example, an upregulation of stress response proteins or drug efflux pumps could be indicative of how bacteria attempt to counteract the antibiotic's effects.

Metabolomics , the large-scale study of small molecules (metabolites), can provide insights into the metabolic state of bacteria and how it is perturbed by an antibiotic. mdpi.com Untargeted metabolomics can be used to analyze the exo-metabolome (metabolites secreted by bacteria) to identify biomarkers of antibiotic activity or toxicity. mdpi.com For this compound, such studies could reveal disruptions in key metabolic pathways, providing a more holistic view of its antibacterial action beyond direct inhibition of protein synthesis.

The following table provides a summary of the advanced research methodologies and their potential applications in the study of this compound:

MethodologyApplication for this compound
X-ray Crystallography & Cryo-EM Determine the high-resolution 3D structure of the compound bound to the bacterial ribosome, revealing the precise molecular interactions and the basis for its activity.
Molecular Dynamics & Docking Simulate the binding process to the ribosomal A-site, predict binding affinity, and analyze the dynamic behavior of the complex to understand structure-activity relationships.
High-Throughput Screening (HTS) Screen libraries of butirosin analogs to identify novel compounds with enhanced potency, broader spectrum of activity, or improved properties against resistant strains.
Chemical Biology Probes Synthesize fluorescently-labeled or reactive probes to visualize cellular uptake, identify molecular targets, and profile the activity of the compound in living bacteria.
Proteomics & Metabolomics Analyze global changes in protein and metabolite levels in bacteria upon treatment to understand the broader physiological response and identify affected cellular pathways.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Biological Targets Beyond the Ribosome

The canonical mechanism of action for aminoglycosides, including 5''-Amino-4',5''-dideoxybutirosin A, involves binding to the 30S ribosomal subunit, which leads to protein mistranslation and, ultimately, bacterial cell death. mdpi.comyoutube.com However, the highly cationic nature of these molecules suggests they may interact with various polyanionic biological macromolecules, opening up possibilities for non-canonical targets. nih.gov

Future research should systematically investigate the potential for this compound to bind to other RNA structures, both bacterial and viral. For instance, structured RNA elements in viral genomes or bacterial riboswitches could represent novel targets. While aminoglycosides are known to bind to a diverse range of RNA molecules, including ribozymes and self-splicing introns, the specific interactions of this butirosin (B1197908) A analog are yet to be fully elucidated. nih.gov There is also evidence that aminoglycosides can penetrate eukaryotic cells and even bind to the eukaryotic ribosome, a phenomenon that warrants further investigation in the context of this specific compound to understand off-target effects and potential for repurposing. nih.govnih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

A significant challenge in the application of aminoglycosides is their potential for toxicity. Developing advanced delivery systems is a crucial research direction to enhance their therapeutic index by ensuring they reach their intended target in high concentrations while minimizing systemic exposure.

Biocompatible carrier systems, such as microspheres made from polysaccharides like chitosan (B1678972) and alginate, are being explored for the controlled release of aminoglycosides. nih.gov These systems can offer a bimodal release profile, with an initial burst to exceed the minimum inhibitory concentration, followed by a sustained release. nih.gov Research into loading this compound into such novel delivery vehicles could provide valuable data on its release kinetics and efficacy in targeted applications. nih.gov The use of inhaled delivery systems for aminoglycosides to treat respiratory infections is another area of growing interest, as it allows for high local concentrations with reduced systemic effects. nih.gov

Further research could focus on tailoring these delivery systems for specific research models, such as targeting intracellular pathogens. Aminoglycosides are known to penetrate eukaryotic cells, and encapsulating them in nanoparticles could enhance their delivery to phagosomes where bacteria like Salmonella may reside. nih.gov

Sustainable and Scalable Synthesis Methodologies Research

The production of this compound, a semisynthetic compound, relies on chemical modifications of the parent natural product, butirosin A. nih.gov The original synthesis involves multiple steps, including deoxygenation of protected butirosin A derivatives. nih.govresearchgate.net Future research must focus on developing more sustainable and scalable synthesis methods to make this and related compounds more accessible for extensive research and potential future applications.

Chemoenzymatic synthesis presents a promising alternative to purely chemical methods. researchgate.netnih.gov This approach utilizes enzymes for specific modification steps, which can be more efficient and environmentally friendly than traditional chemical reactions that often require harsh conditions and complex protection-deprotection steps. nih.govnih.gov For instance, enzymes from the butirosin biosynthetic pathway in Bacillus circulans have been used to attach the characteristic (S)-4-amino-2-hydroxybutyrate (AHBA) side chain to other aminoglycosides. researchgate.net Research into applying similar enzymatic or chemoenzymatic strategies for the synthesis of this compound could lead to more efficient and sustainable production. researchgate.netnih.gov

Furthermore, exploring mutational biosynthesis, where precursor molecules are fed to mutant strains of the producing organism, could be another avenue for producing novel butirosin analogs. nih.gov Investigating scalable synthesis methods, such as those being developed for other complex molecules, will be crucial for any future translational potential. rsc.orgmdpi.com

Addressing Fitness Costs Associated with Resistance in Research Models

Bacterial resistance to antibiotics often comes at a "fitness cost," which can manifest as a reduced growth rate or decreased virulence in the absence of the antibiotic. gardp.org This cost is a critical factor in the emergence and spread of resistance. gardp.org Mutations that confer resistance to aminoglycosides can alter the structure and function of the ribosome, a vital cellular machine, which is expected to impose a significant fitness cost. nih.gov

Future research should focus on quantifying the specific fitness costs associated with different resistance mechanisms to this compound in various bacterial research models. It has been observed that the magnitude of fitness costs can vary between Gram-positive and Gram-negative bacteria and depends on the specific resistance mutation. nih.gov Understanding these costs is crucial because bacteria can often acquire compensatory mutations that alleviate the initial fitness burden, stabilizing the resistant phenotype in a population. gardp.org

Studies have shown that some resistance mechanisms, like the acquisition of resistance genes on plasmids, may carry a lower fitness cost than chromosomal mutations, which could explain their widespread dissemination. researchgate.net Research into the fitness costs of resistance to this compound could inform strategies to mitigate the spread of resistance and potentially design treatment regimens that exploit these costs.

Integration of Artificial Intelligence and Machine Learning in Rational Design of Aminoglycoside Analogs

Prospects for Repurposing this compound for Non-Antimicrobial Research Applications (e.g., Modulating Host-Pathogen Interactions)

While the primary application of this compound is as an antimicrobial agent, its ability to interact with biological systems opens up possibilities for repurposing it in non-antimicrobial research contexts. One such area is the modulation of host-pathogen interactions.

Aminoglycosides can penetrate eukaryotic host cells and accumulate in phagosomes, where they can affect intracellular bacteria. nih.gov This property could be harnessed in research models to study the interplay between host cells and intracellular pathogens like Salmonella enterica. nih.gov The compound could be used as a tool to perturb this interaction and better understand the dynamics of intracellular infection.

Furthermore, given that aminoglycosides can induce misreading of the genetic code, there is potential to investigate their use in research models of genetic diseases caused by nonsense mutations. The ability of some aminoglycosides to promote read-through of premature stop codons has been studied as a potential therapeutic strategy for certain genetic disorders. nih.gov While this is a complex area with significant challenges, exploring the potential of this compound in this context could be a valuable long-term research goal. The table below outlines potential research applications for this compound.

Research Application AreaPotential Use of this compound
Virology Research Investigation as a binder to viral RNA structures.
Cell Biology Research Tool to study envelope stress responses in bacteria. nih.gov
Genetic Disease Models Exploration of premature stop codon read-through capabilities. nih.gov
Host-Pathogen Interaction Studies Perturbation of intracellular pathogen survival in host cells. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5''-Amino-4',5''-dideoxybutirosin A, and how are intermediates characterized?

  • Methodology : The compound is synthesized via sequential deoxygenation of butirosin A derivatives. Key steps include trifluoromethylsulfonylation of hydroxyl groups, benzenethiolate displacement, and hydrogenolysis. Intermediates are validated using high-resolution ¹H NMR (up to 600 MHz) and ¹³C NMR spectroscopy to confirm regioselective deoxygenation and structural integrity .
  • Experimental Design : Protect hydroxyl groups prior to sulfonylation to avoid undesired side reactions. Use inert atmospheres (e.g., argon) during displacement steps to prevent oxidation.

Q. How does this compound evade bacterial enzymatic inactivation compared to parent aminoglycosides?

  • Mechanism : The absence of the 3'-hydroxyl group prevents phosphorylation by bacterial enzymes (e.g., aminoglycoside 3'-phosphotransferases), a common resistance mechanism. This structural modification broadens its spectrum against resistant Gram-negative pathogens .
  • Validation : Compare MIC values against butirosin A-resistant strains (e.g., E. coli with APH(3') enzymes) to confirm resistance evasion .

Q. What spectroscopic parameters distinguish this compound from related analogs?

  • NMR Analysis : Key ¹³C NMR shifts include C-3' (δ ~30 ppm for deoxy carbons) and C-5'' (δ ~40 ppm for amino-substituted carbons). ¹H NMR shows characteristic coupling patterns for the dideoxy backbone (e.g., reduced multiplicity due to fewer hydroxyl groups) .
  • Comparative Data : Contrast with 4'-deoxybutirosin A (δ ~35 ppm for C-4') and 5"-amino-3',5"-dideoxybutirosin A to identify regiochemical differences .

Advanced Research Questions

Q. How do structural modifications at the 4' and 5'' positions influence antibacterial activity and toxicity profiles?

  • Structure-Activity Relationship (SAR) :

  • 4'-Deoxygenation : Reduces nephrotoxicity by eliminating a hydroxyl group implicated in renal uptake.
  • 5''-Amino Substitution : Enhances binding to bacterial ribosomes via electrostatic interactions with 16S rRNA.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify ribosome affinity and murine models for toxicity assays .

Q. What strategies optimize regioselective deoxygenation during synthesis to minimize byproducts?

  • Methodological Refinement :

  • Protecting Group Selection : Use tert-butyldimethylsilyl (TBDMS) groups for transient protection of non-target hydroxyls.
  • Reaction Monitoring : Track benzenethiolate displacement via LC-MS to ensure complete conversion. Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
    • Data-Driven Adjustments : Compare yields under varying temperatures (25°C vs. 40°C) and catalyst concentrations.

Q. How can contradictory bioactivity data across studies be resolved (e.g., MIC discrepancies in Gram-positive vs. Gram-negative strains)?

  • Root-Cause Analysis :

  • Strain-Specific Resistance : Test for alternative resistance mechanisms (e.g., efflux pumps) using knockout mutants.
  • Synthesis Purity : Verify compound purity (>98% by HPLC) to rule out inactive impurities.
  • Reference Standards : Cross-validate MIC assays with neomycin B or gentamicin as internal controls .

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